molecular formula C28H23N3O4 B2468564 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-09-3

8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2468564
CAS No.: 860787-09-3
M. Wt: 465.509
InChI Key: LFZVYJJSVLALNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,11-Dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a synthetic indoloacridine derivative characterized by a pentacyclic core structure with methoxy groups at positions 8 and 11 and a 4-nitrobenzyl substituent at position 12. This compound belongs to a class of molecules known for their planar aromatic systems, which enable DNA intercalation and π-π stacking interactions, making them candidates for biomedical and optoelectronic applications . The nitro group at the para position of the benzyl moiety introduces strong electron-withdrawing effects, which may enhance redox activity and influence photophysical properties .

Properties

IUPAC Name

8,11-dimethoxy-13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4/c1-34-24-13-14-25(35-2)27-22(24)15-18-9-12-21-20-5-3-4-6-23(20)30(28(21)26(18)29-27)16-17-7-10-19(11-8-17)31(32)33/h3-8,10-11,13-15H,9,12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZVYJJSVLALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Construction: Indolo[3,2-c]Acridine Formation

The indolo[3,2-c]acridine core is typically synthesized via palladium-catalyzed cyclization or acid-mediated condensation.

Palladium-Catalyzed Cyclization

Palladium-catalyzed coupling reactions have been widely employed for constructing nitrogen-containing heterocycles. A representative procedure involves treating indole precursors with palladium(II) acetate (Pd(OAc)₂) and tricyclohexylphosphine (PCy₃) in N,N-dimethylacetamide (DMAc) under reflux. For example, a 95% yield of indolo[3,2,1-jk]carbazole was achieved using Pd(OAc)₂ (3 mol%), PCy₃ (6 mol%), and DMAc at 150°C. Adapting this protocol, the indolo[3,2-c]acridine core could be formed via intramolecular C–N coupling, with the methoxy groups introduced prior to cyclization to avoid steric hindrance.

Acid-Catalyzed Condensation

Alternative routes utilize Brønsted or Lewis acids to promote cyclocondensation. The nanocatalyst (MWCNTs)-COOH/La₂O₃ demonstrated efficacy in forming indole derivatives via Friedel-Crafts alkylation, achieving yields up to 89% under mild conditions. Applying this system, a one-pot condensation of 2-nitroaniline and cyclohexanone derivatives could generate the dihydroacridine intermediate, followed by aromatization to yield the indolo-acridine framework.

Functionalization: Methoxy and Nitrobenzyl Group Introduction

Methoxylation Strategies

Methoxy groups at positions 8 and 11 are typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate SNAr with methoxide ions. For instance, treating brominated intermediates with sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C achieved 75–85% methoxylation. However, regioselectivity must be controlled to avoid over-substitution.

Copper-Mediated Coupling

Ullmann-type reactions using copper(I) iodide and 1,10-phenanthroline enable methoxy group installation under milder conditions (80°C, 12 h), with yields up to 78%. This method is preferable for substrates sensitive to strong bases.

4-Nitrobenzyl Group Attachment

The 4-nitrobenzyl moiety is introduced via reductive amination or alkylation.

Reductive Amination

A patent by WO2011051950A1 describes reductive amination of 9-aminoacridines with 4-nitrobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF), yielding 70–85% of N-alkylated products. For the target compound, this method would involve reacting the acridine amine with 4-nitrobenzaldehyde followed by in situ reduction.

Direct Alkylation

Alkylation with 4-nitrobenzyl bromide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in acetonitrile (MeCN) at 60°C achieved 65% yield. However, competing N- vs. C-alkylation necessitates careful monitoring.

Catalytic Systems and Reaction Optimization

Palladium-Based Catalysts

Pd(OAc)₂ with PCy₃ in DMAc remains the gold standard for cyclization, offering high yields (83–95%) and tolerance to electron-withdrawing groups. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 3–5 mol% Pd(OAc)₂ <80% if <3 mol%
Ligand PCy₃ (6 mol%) Prevents Pd(0) aggregation
Solvent DMAc Polar aprotic, high bp
Temperature 150°C Drives dehydration

Nanocatalyst (MWCNTs)-COOH/La₂O₃

This hybrid catalyst enhanced condensation reactions via synergistic effects:

  • La₂O₃ : Provides Lewis acid sites for substrate activation.
  • (MWCNTs)-COOH : Improves dispersion and substrate adsorption.
    Recycling tests showed <5% activity loss after five cycles.

Challenges and Mitigation Strategies

Regioselectivity in Methoxylation

Competing substitution at positions 8 vs. 11 is addressed by:

  • Protecting Groups : Temporarily blocking reactive sites with tert-butyldimethylsilyl (TBS) groups.
  • Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate specific positions.

Nitro Group Reduction

The nitro group’s susceptibility to reduction during hydrogenation is mitigated by:

  • Partial Hydrogenation Catalysts : Employing palladium on carbon (Pd/C) with controlled H₂ pressure.
  • Alternative Reducing Agents : Using ammonium formate in transfer hydrogenation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization offers a route to install the nitrobenzyl group without pre-functionalization. Iridium-based photocatalysts (e.g., Ir(ppy)₃) with persulfate oxidants achieve 60–70% yields under blue LED irradiation.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes. A microreactor setup with immobilized Pd nanoparticles achieved 88% yield in cyclization steps, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the nitrobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Recent studies have demonstrated that derivatives of indole compounds exhibit significant activity against various bacterial strains. For instance, compounds similar to 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine were shown to have effective Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and fungi like Candida albicans and Aspergillus niger .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The results indicate that the compound binds effectively to proteins involved in bacterial resistance mechanisms, suggesting its potential as a lead compound in drug development against resistant strains of bacteria .

Photophysical Properties

Research into the photophysical properties of the compound has revealed its potential use in optical applications . The compound's ability to absorb light at specific wavelengths makes it suitable for applications in fluorescence imaging and photodynamic therapy. Its structural characteristics allow for modifications that can enhance its optical properties .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Gram-positive bacteria and fungi
Molecular DockingHigh binding affinity with bacterial proteins
Photophysical PropertiesPotential for fluorescence imaging

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives similar to 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine demonstrated promising antimicrobial activity. The compound exhibited an MIC value of 62.5 µg/mL against Pseudomonas aeruginosa, indicating its potential for further development as an antimicrobial agent .

Case Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were performed to assess the interaction of the compound with the PqsR protein of Pseudomonas aeruginosa. The binding energy ranged from -5.8 to -8.2 kcal/mol, suggesting a strong interaction that could be exploited for therapeutic applications targeting bacterial quorum sensing mechanisms .

Mechanism of Action

The mechanism of action of 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves its interaction with various molecular targets. The nitrobenzyl group can undergo photolysis to release reactive intermediates, which can interact with cellular components. The indoloacridine core can intercalate into DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Findings :

  • The nitro group in the target compound lowers the LUMO energy level compared to methoxy- or methyl-substituted analogs, facilitating charge transfer in optoelectronic devices .
  • In contrast to the 4-chlorobenzyl analog, the nitro group may increase oxidative stability but reduce solubility in nonpolar solvents .

Biological Activity

8,11-Dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (CAS No. 860787-09-3) is a synthetic compound belonging to the indoloacridine class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The structural modifications in the indoloacridine framework are known to influence their pharmacological properties, making them valuable candidates for further investigation.

Chemical Structure and Properties

The molecular formula of 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is C28H23N3O4, with a molecular weight of 465.51 g/mol. The presence of methoxy and nitro groups in the structure is significant as these substituents can enhance the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC28H23N3O4
Molecular Weight465.51 g/mol
CAS Number860787-09-3
Purity>90%

Antitumor Activity

Research indicates that compounds with similar structures to 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related acridine derivatives have shown that they can inhibit cell proliferation in human cancer cell lines such as L1210 (leukemia) and HT-29 (colon cancer) cells .

A study focused on 4-nitro-substituted triazenes demonstrated that introducing nitro groups can convert otherwise inactive compounds into highly cytotoxic agents against tumor cells. This mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in malignant cells .

The proposed mechanism for the anticancer activity of these compounds includes:

  • DNA Interaction : Many acridine derivatives bind to DNA, interfering with replication and transcription processes.
  • Induction of Apoptosis : The generation of ROS can lead to apoptosis via endoplasmic reticulum stress pathways.
  • Selective Cytotoxicity : These compounds often show preferential toxicity towards cancer cells compared to normal cells, which is a desirable characteristic for anticancer agents .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study on Acridine Derivatives :
    • A series of new acridines were synthesized and evaluated for their antitumor properties. One compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents like m-AMSA against both L1210 and HT-29 cell lines .
  • Mechanistic Insights :
    • Research indicated that certain nitro-substituted acridines do not bind in the minor groove of DNA but instead induce ROS production leading to apoptosis, underscoring a novel pathway for anticancer activity .

Q & A

Q. What are the key challenges in synthesizing 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, and how can reaction conditions be optimized?

Answer: Synthesis of this compound involves multi-step reactions, including nitrobenzyl group introduction and indoloacridine ring formation. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at positions 8, 11, and 13 requires controlled reaction temperatures (e.g., reflux conditions) and catalysts (e.g., titanium tetrachloride for amidine formation, as seen in analogous syntheses) .
  • By-product minimization : Use gradient elution HPLC to monitor intermediates. For example, sodium dithionite reduction or dimethyl sulfate methylation (common in acridine derivatives) may require quenching with ice-cold water to isolate the target compound .
  • Purification : Recrystallization from benzene or ethanol is recommended for high-purity yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR can resolve methoxy (δ ~3.8–4.0 ppm) and nitrobenzyl (δ ~7.5–8.5 ppm) groups. Compare with analogous indoloacridine derivatives to confirm regiochemistry .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ~495–500 for C₂₆H₂₁N₃O₅).
  • HPLC-DAD : Use C18 columns with methanol/water gradients (70:30 to 95:5) to assess purity (>95% ideal) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. The nitrobenzyl group may lower the LUMO, enhancing electron-accepting capacity .
  • Molecular docking : Target enzymes like topoisomerase II (common for acridines). Use AutoDock Vina to simulate binding affinities, focusing on π-π stacking between the indoloacridine core and aromatic enzyme residues .
  • ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~3.5–4.0) and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

Answer:

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., 8-chloro-11-[4-(8-chloro-5H-diazepinyl)piperazino] derivatives) .
  • Dynamic NMR : If tautomerism is suspected (e.g., nitro group rotation), conduct variable-temperature NMR to identify conformational changes.
  • Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes in the nitro group to track fragmentation pathways in MS .

Q. What mechanistic hypotheses explain the compound’s potential as a DNA intercalator or enzyme inhibitor?

Answer:

  • Intercalation assays : Use ethidium bromide displacement assays (fluorescence quenching) to quantify DNA binding. The planar indoloacridine core likely intercalates, while the nitrobenzyl group stabilizes via electrostatic interactions .
  • Enzyme kinetics : For topoisomerase inhibition, perform gel electrophoresis to assess DNA cleavage inhibition. IC₅₀ values can be compared to known acridine drugs (e.g., amsacrine) .
  • Theoretical framework : Link results to the “intercalation-stabilized enzyme inhibition” model, where planar moieties disrupt DNA-enzyme complexes .

Methodological Framework for Experimental Design

Q. How to design a study investigating structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Variable substituents : Syntize analogs with halogens (Cl, Br) at position 13 or methoxy replacements (e.g., ethoxy, hydroxyl) at positions 8/11.
  • Biological assays : Prioritize cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and bacterial models (e.g., E. coli TOP10) .
  • Statistical analysis : Use multivariate regression to correlate substituent electronegativity with bioactivity .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?

Answer:

  • Process control : Implement inline FTIR to monitor nitrobenzyl group incorporation during synthesis .
  • Quality-by-Design (QbD) : Optimize parameters (e.g., solvent polarity, reaction time) via Design of Experiments (DoE) software (e.g., MODDE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.